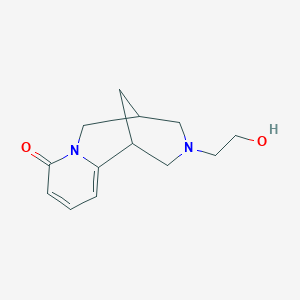

12-(3-Hydroxyethyl)-cytisine

Vue d'ensemble

Description

12-(3-Hydroxyethyl)-cytisine is a derivative of cytisine, an alkaloid found in several plant species, particularly in the Fabaceae family Cytisine has been historically used for its pharmacological properties, especially in smoking cessation therapies

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 12-(3-Hydroxyethyl)-cytisine typically involves the modification of cytisine through a series of chemical reactions. One common method includes the alkylation of cytisine with ethylene oxide under basic conditions to introduce the hydroxyethyl group. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are employed to isolate the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitrogen-containing ring, potentially converting it into different amine derivatives.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Substitution: Nucleophiles like halides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amine derivatives.

Substitution: Various substituted cytisine derivatives.

Applications De Recherche Scientifique

Overview

12-(3-Hydroxyethyl)-cytisine is a derivative of cytisine, a naturally occurring alkaloid that has garnered interest for its pharmacological properties, particularly in the fields of neuroscience and pharmacology. This compound has potential applications in various scientific domains, including medicinal chemistry, neuropharmacology, and toxicology.

Scientific Research Applications

1. Pharmacological Studies

- Neuroprotective Effects : Research indicates that this compound exhibits neuroprotective properties. Studies have shown its ability to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and neuroprotection. This modulation may help in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-addiction Properties : The compound has been studied for its potential to reduce nicotine addiction. It acts as a partial agonist at nAChRs, which may help mitigate withdrawal symptoms in smokers trying to quit.

2. Medicinal Chemistry

- Drug Development : this compound serves as a scaffold for designing new therapeutic agents targeting nAChRs. Its structural modifications can lead to compounds with improved efficacy and selectivity, making it a valuable starting point in drug discovery programs aimed at treating various neurological disorders.

3. Toxicology

- Safety Profile Assessment : As a derivative of cytisine, understanding the toxicological aspects of this compound is essential. Research focuses on its safety profile, including potential side effects and interactions with other drugs, which is critical for its development as a therapeutic agent.

Case Studies

-

Neuroprotective Effects in Animal Models

- A study conducted on rodents demonstrated that administration of this compound resulted in significant improvements in cognitive function following induced neurodegeneration. The compound showed promise in enhancing memory retention and learning capabilities.

-

Clinical Trials for Smoking Cessation

- Preliminary clinical trials have indicated that participants using formulations containing this compound experienced reduced cravings and withdrawal symptoms compared to placebo groups. These findings support its potential use as an adjunct therapy in smoking cessation programs.

Mécanisme D'action

The mechanism of action of 12-(3-Hydroxyethyl)-cytisine involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can mimic the action of acetylcholine, leading to the activation or inhibition of neurotransmission pathways. This interaction is crucial in its application as a smoking cessation aid, where it helps reduce nicotine cravings by partially activating the same receptors that nicotine targets.

Comparaison Avec Des Composés Similaires

Cytisine: The parent compound, widely used in smoking cessation.

Varenicline: A synthetic derivative of cytisine, also used for smoking cessation.

Nicotine: The primary addictive component in tobacco, which also targets nicotinic acetylcholine receptors.

Uniqueness: 12-(3-Hydroxyethyl)-cytisine is unique due to the presence of the hydroxyethyl group, which enhances its solubility and potentially its bioavailability. This modification can lead to different pharmacokinetic and pharmacodynamic properties compared to its parent compound, cytisine, and other derivatives like varenicline.

Activité Biologique

12-(3-Hydroxyethyl)-cytisine is a derivative of cytisine, a naturally occurring alkaloid known for its pharmacological properties, particularly in smoking cessation. This compound has garnered attention for its potential biological activities, which include effects on nicotinic acetylcholine receptors and implications for addiction treatment. This article explores the biological activity of this compound, focusing on its pharmacodynamics, safety profile, and therapeutic applications.

Chemical Structure and Properties

This compound has a chemical structure that allows it to interact with nicotinic receptors in the brain. Its molecular formula is C₁₃H₁₈N₂O, and it is characterized by the addition of a hydroxyethyl group at the 12th position of the cytisine molecule. This modification may enhance its binding affinity and specificity for nicotinic receptors compared to its parent compound, cytisine.

The primary mechanism by which this compound exerts its biological effects is through its action as a partial agonist at nicotinic acetylcholine receptors, particularly the α4β2 subtype. This interaction mimics the effects of nicotine but with reduced intensity, which can help alleviate withdrawal symptoms in individuals attempting to quit smoking. The compound's ability to activate these receptors while simultaneously blocking nicotine's effects makes it a candidate for smoking cessation therapies.

Pharmacological Studies

Research has demonstrated that derivatives of cytisine, including this compound, exhibit significant biological activity:

- Binding Affinity : Studies indicate that modifications to the cytisine structure can enhance binding affinity to nicotinic receptors. For instance, research on similar derivatives has shown increased potency at α7 and α4β2 receptors compared to unmodified cytisine .

- Efficacy in Smoking Cessation : Clinical trials have established that cytisine is effective for smoking cessation, with quit rates comparable to varenicline. The addition of hydroxyethyl may further improve its efficacy by enhancing receptor interaction .

Safety Profile

The safety profile of this compound appears favorable based on existing literature regarding cytisine:

- Adverse Effects : Common side effects reported in studies include gastrointestinal disturbances such as nausea and vomiting, which were observed in approximately 8.4% of participants treated with cytisine . Serious adverse events are rare, and most side effects are mild and transient.

- Toxicity Studies : Preclinical studies have indicated that cytisine derivatives do not exhibit significant toxicity in animal models, suggesting that this compound may also possess a good safety margin .

Case Studies and Clinical Trials

Several studies have investigated the effectiveness of cytisine and its derivatives in clinical settings:

- Randomized Controlled Trials : A multicenter trial demonstrated that participants receiving cytisine had a sustained abstinence rate significantly higher than those receiving placebo (8.4% vs. 2.4%) .

- Observational Studies : An observational study conducted at the Integrated University Hospital of Verona assessed the safety and efficacy of cytisine in hospitalized smokers. Results indicated high quit rates and minimal adverse effects .

Data Summary

| Study Type | Findings |

|---|---|

| Randomized Controlled Trial | Sustained abstinence rate: Cytisine (8.4%) vs. Placebo (2.4%), p=0.001 |

| Observational Study | High quit rates among hospitalized smokers treated with cytisine |

| Binding Affinity Studies | Enhanced binding affinity observed for modified cytisine derivatives |

| Adverse Effects | Commonly reported: Nausea (8.4%), mild gastrointestinal disturbances |

Propriétés

IUPAC Name |

11-(2-hydroxyethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-5-4-14-7-10-6-11(9-14)12-2-1-3-13(17)15(12)8-10/h1-3,10-11,16H,4-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACCDFQYQYSQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC=CC(=O)N3C2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396220 | |

| Record name | 12-(3-Hydroxyethyl)-cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329221-11-6 | |

| Record name | 12-(3-Hydroxyethyl)-cytisine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.